molecular formula C5H12ClNO2 B555103 (S)-Ethyl 2-aminopropanoate hydrochloride CAS No. 1115-59-9

(S)-Ethyl 2-aminopropanoate hydrochloride

Cat. No. B555103
CAS RN: 1115-59-9
M. Wt: 153.61 g/mol
InChI Key: JCXLZWMDXJFOOI-WCCKRBBISA-N
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Description

-(S)-Ethyl 2-aminopropanoate hydrochloride, also known as its common name, S-2-Aminopropanoic acid hydrochloride, is a chiral amino acid derivative and a salt of 2-aminopropanoic acid, an alpha-amino acid. It is an important intermediate in the synthesis of organic compounds, including drugs and other pharmaceuticals. This compound is an important component of many biochemical and physiological processes, and has been used in research for a variety of applications.

Scientific Research Applications

Spectroscopic Characterization

(S)-Ethyl 2-aminopropanoate hydrochloride is studied in the field of spectroscopy. In a study by Kuś et al. (2016), comprehensive chemical characterization of cathinone derivatives, including this compound, was performed using various spectroscopic techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods are crucial for identifying and understanding the properties of such compounds in forensic toxicology (Kuś et al., 2016).

Synthesis and Immunological Applications

The compound also has significance in the synthesis of immunosuppressive agents. Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols and evaluated their immunosuppressive effects. This research demonstrates the potential use of this compound in the development of new drugs for organ transplantation (Kiuchi et al., 2000).

Chemical Transformations

Masa-aki Kakimoto and colleagues (1982) explored the transformation of ethyl 2-azidopropenoate into ethyl 2-aminopropenoate with various substituents, showing the versatility of this compound in chemical synthesis (Kakimoto et al., 1982).

Neuroscience Research

In neuroscience research, derivatives of this compound, such as alaproclate, have been studied for their potential as antidepressant agents. Lindberg et al. (1978) investigated alpha-amino acid esters of phenethyl alcohols, including alaproclate, for their selective inhibition of 5-hydroxytryptamine uptake, indicating the compound's relevance in the study of neurotransmitter systems (Lindberg et al., 1978).

Pharmaceutical Synthesis

The compound is also utilized in pharmaceutical synthesis. Wei-ke (2008) described a novel method to synthesize L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic acid from L-α-(3,4-dimethoxybenzyl)-α-aminopropanoic acid hydrochloride, demonstrating the compound's utility in the synthesis of complex pharmaceuticals (Wei-ke, 2008).

Biocatalysis

In biocatalysis, the compound has been used in the resolution of isomers. Topgi et al. (1999) employed Penicillin acylase to resolve (R)- and (S)-enantiomers of ethyl 3-amino-4-pentynoate, a related compound, demonstrating the applicability of this compound in chiral synthesis (Topgi et al., 1999).

Mechanism of Action

Target of Action

L-Alanine ethyl ester hydrochloride, also known as H-Ala-OEt.HCl, is an alanine derivative It is known that amino acids and their derivatives can influence a variety of biological targets, including enzymes, receptors, and transport proteins .

Mode of Action

Amino acids and their derivatives are known to influence the secretion of anabolic hormones . These hormones play a crucial role in muscle growth and repair, suggesting that L-Alanine ethyl ester hydrochloride may interact with these hormones or their receptors.

Biochemical Pathways

They can supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that L-Alanine ethyl ester hydrochloride may be involved in energy metabolism and stress response pathways.

Pharmacokinetics

It is known that the compound has a molecular weight of 15361 , which may influence its absorption and distribution

Result of Action

Given its influence on the secretion of anabolic hormones , it may promote muscle growth and repair, enhance mental performance, and protect against exercise-induced muscle damage.

Action Environment

It is known that the compound should be stored at 4°c, away from moisture . This suggests that temperature and humidity may affect the stability of L-Alanine ethyl ester hydrochloride.

properties

IUPAC Name

ethyl (2S)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLZWMDXJFOOI-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1115-59-9
Record name L-Alanine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1115-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens to L-Alanine ethyl ester hydrochloride when exposed to gamma radiation?

A: When L-Alanine ethyl ester hydrochloride powder is irradiated with gamma rays, a specific free radical is generated. This radical, identified as CH3CHCOOC2H5, forms due to the interaction of the gamma radiation with the molecule. [] The formation of this radical has been confirmed through Electron Paramagnetic Resonance (EPR) spectroscopy. [] The g-values and hyperfine structure constants obtained from the EPR analysis align with previous experimental and theoretical studies. []

Q2: Can L-Alanine ethyl ester hydrochloride be used to synthesize optically active polymers?

A: Yes, L-Alanine ethyl ester hydrochloride serves as a starting material for synthesizing optically active monomers, specifically L-[α-(N-p-acryloxybenzoyl)alanine ethyl esters]. [] These monomers can then be polymerized to create optically active polymers. This synthesis involves reacting L-Alanine ethyl ester hydrochloride with 1-p-acryloxybenzoyloxy-4-chlorobenzotriazoles through an aminolysis reaction. []

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